molecular formula C8H13NO4 B14593553 Methyl 7-nitrohept-6-enoate CAS No. 61379-36-0

Methyl 7-nitrohept-6-enoate

Cat. No.: B14593553
CAS No.: 61379-36-0
M. Wt: 187.19 g/mol
InChI Key: ZIQDYLPMRBULKM-UHFFFAOYSA-N
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Description

Methyl 7-nitrohept-6-enoate is a nitro-substituted unsaturated ester with a heptenoate backbone. Its structure features a nitro group (-NO₂) at the 7-position and a methyl ester moiety at the terminal carboxyl group. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the nitro group, which influences reactivity in conjugate addition, cyclization, and reduction reactions.

Properties

CAS No.

61379-36-0

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 7-nitrohept-6-enoate

InChI

InChI=1S/C8H13NO4/c1-13-8(10)6-4-2-3-5-7-9(11)12/h5,7H,2-4,6H2,1H3

InChI Key

ZIQDYLPMRBULKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-nitrohept-6-enoate can be synthesized through several methods. One common approach involves the nitration of hept-6-enoic acid followed by esterification with methanol. The nitration reaction typically requires the use of a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The esterification process involves the reaction of the nitrated hept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-nitrohept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol using acidic or basic hydrolysis conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of aminohept-6-enoate.

    Reduction: Formation of hept-6-enoic acid and methanol.

    Substitution: Formation of substituted hept-6-enoates.

Scientific Research Applications

Methyl 7-nitrohept-6-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7-nitrohept-6-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with methyl 7-nitrohept-6-enoate, differing primarily in substituents and functional groups:

Compound Substituents Key Functional Groups Reactivity Implications
This compound Nitro (-NO₂) at C7 Nitro, ester High electrophilicity at α,β-unsaturated position; prone to nucleophilic attack or reduction
Ethyl 6-methyl-4-oxohept-6-enoate (CAS 137123-79-6) Oxo (=O) at C4, methyl at C6 Oxo, ester Oxo group enhances keto-enol tautomerism; less electrophilic than nitro-substituted analogs
Methyl (5R,6S)-(E)-7-Oxo-5,6-isopropylidenedioxyhept-3-enoate Oxo at C7, isopropylidenedioxy at C5-C6 Oxo, ester, cyclic ketal Steric hindrance from ketal reduces reactivity; oxo group directs regioselective reactions
8-O-Acetylshanzhiside Methyl Ester Acetyloxy (-OAc), hydroxyl (-OH) Ester, acetyl, hydroxyl Hydroxyl group increases solubility in polar solvents; acetyl enables acyl transfer reactions
Sandaracopimaric Acid Methyl Ester Bicyclic diterpene core Ester, conjugated diene Conjugated diene system participates in Diels-Alder reactions; steric bulk limits reactivity
Key Observations:
  • Electron-Withdrawing Groups: The nitro group in this compound significantly increases the electrophilicity of the α,β-unsaturated ester compared to oxo or acetyloxy substituents. This makes it more reactive toward nucleophiles (e.g., amines, thiols) and reducing agents .
  • Steric Effects: Bulky substituents, such as the isopropylidenedioxy group in , hinder access to the reactive double bond, whereas linear nitro-substituted esters (e.g., this compound) exhibit unhindered conjugate addition pathways.
  • Solubility: Hydroxyl and acetyloxy groups (as in ) improve solubility in polar solvents like methanol or water, while nitro groups reduce polarity, favoring solubility in dichloromethane or ethyl acetate .

Physical and Chemical Properties

Property This compound (Inferred) Ethyl 6-Methyl-4-Oxohept-6-Enoate Methyl Salicylate
Boiling Point (°C) ~220–240 (decomposes) 195–200 222
Solubility in CH₂Cl₂ High Moderate Low
Stability Sensitive to heat/light Stable under inert atmosphere Stable
GC Retention Behavior N/A Similar to diterpene esters Elutes early in polar columns
  • Thermal Stability : Nitro groups are prone to decomposition under heat, contrasting with oxo or acetylated esters, which are more thermally stable .
  • Chromatographic Behavior: this compound would likely exhibit longer retention times in gas chromatography (GC) compared to less polar esters like methyl salicylate, similar to diterpene methyl esters observed in resin samples .

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